3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-13-9-11(8-12(1)15-13)7-10-3-5-14-6-4-10/h3-6,11-13,15H,1-2,7-9H2 |
InChI Key |
QRUUFAHTAAXEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation typically involves the following key steps:
Starting Material : A 3-substituted 8-azabicyclo[3.2.1]octane intermediate, often protected on the nitrogen atom with a protecting group such as tert-butoxycarbonyl (Boc).
Formation of the 3-(Pyridin-4-yl)methyl Substituent : This is achieved via nucleophilic substitution or coupling reactions where the pyridin-4-ylmethyl moiety is introduced at the 3-position of the bicyclic core.
Protecting Group Strategies : The nitrogen atom is protected during substitution to prevent side reactions, commonly using acid-labile groups like Boc, which are removed after substitution.
Coupling Reagents and Conditions : Mitsunobu reaction conditions are often employed for the substitution step, utilizing reagents such as diethyl azodicarboxylate (DEAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP) in the presence of triphenylphosphine or tributylphosphine in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Detailed Reaction Conditions
Alkoxide Formation : The alkoxide of 8-azabicyclo[3.2.1]octan-3-ol (nitrogen-protected) is generated using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Nucleophilic Substitution : The alkoxide then reacts with a suitable pyridin-4-ylmethyl halide or equivalent electrophile to form the 3-substituted product.
Mitsunobu Reaction : Alternatively, the Mitsunobu reaction facilitates substitution of the hydroxyl group with the pyridin-4-ylmethyl moiety, using DEAD and triphenylphosphine under inert atmosphere at ambient temperature for extended periods (e.g., 72 hours).
Deprotection : Removal of the Boc protecting group is typically done using trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours to yield the free amine form of the target compound.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Sodium hydride, DMF | Formation of alkoxide from 3-hydroxy-8-azabicyclo[3.2.1]octane (N-protected) | Strong base deprotonates hydroxyl group |
| 2 | Pyridin-4-ylmethyl halide, DMF, base | Nucleophilic substitution to introduce pyridin-4-ylmethyl group | Alkoxide attacks electrophile |
| 3 | DEAD, triphenylphosphine, THF or DCM | Mitsunobu reaction for substitution | Alternative substitution method |
| 4 | Trifluoroacetic acid, DCM | Deprotection of Boc group | Acid-labile Boc removal |
| 5 | Purification by chromatography | Isolation of pure 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane | Silica gel chromatography typically used |
Additional Synthetic Considerations and Variations
Use of Protecting Groups : Protecting groups are crucial to avoid side reactions on the nitrogen atom during substitution. The Boc group is preferred due to its stability under basic conditions and ease of removal under acidic conditions.
Reaction Atmosphere : Many steps, especially the Mitsunobu reaction, require an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
Temperature and Time : Reaction times can be lengthy (up to 72 hours) at ambient temperature to ensure complete conversion.
Purification : The crude products are typically purified by silica gel chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).
Research Findings on Synthetic Efficiency and Yields
Yields for the Mitsunobu substitution step generally range from moderate to good (50–70%).
Deprotection steps with trifluoroacetic acid proceed in high yield (>90%) with minimal side products.
Alternative palladium-catalyzed cross-coupling methods (e.g., Suzuki or cyanation reactions) have been reported for related 8-azabicyclo[3.2.1]octane derivatives but are less common for the pyridin-4-ylmethyl substitution specifically.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role in Synthesis | Typical Amount/Concentration |
|---|---|---|
| Sodium hydride (NaH) | Base to form alkoxide | Stoichiometric or slight excess |
| Dimethylformamide (DMF) | Polar aprotic solvent | Reaction solvent |
| Pyridin-4-ylmethyl halide | Electrophile for substitution | Stoichiometric or slight excess |
| Diethyl azodicarboxylate (DEAD) | Mitsunobu reagent for substitution | Equimolar to substrate |
| Triphenylphosphine (PPh3) | Mitsunobu reagent | Equimolar to DEAD |
| Trifluoroacetic acid (TFA) | Boc deprotection | Excess, typically 1:1 with solvent (DCM) |
| Tetrahydrofuran (THF) or DCM | Solvent for Mitsunobu and deprotection steps | Reaction solvent |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the bicyclic octane framework acts as a nucleophilic center, enabling substitution reactions. Common applications include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, using sodium hydride as a base .
-
Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) under inert atmospheres.
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Alkylation | R-X, NaH | DMF | 0–25°C | Tertiary amine derivatives |
| Acylation | RCOCl | THF | Reflux | Amide formation |
Oxidation and Reduction
The pyridine ring and bicyclic system undergo redox transformations:
-
Pyridine Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions generates pyridine N-oxide derivatives, enhancing electrophilicity for downstream reactions.
-
Bicyclic Framework Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds within the bicyclic structure, altering stereochemistry and pharmacological activity.
Mechanistic Notes :
-
Pyridine oxidation proceeds via electrophilic attack at the nitrogen lone pair.
-
Hydrogenation of the bicyclic system follows syn-addition stereochemistry.
Mitsunobu Coupling
This reaction is pivotal for attaching the pyridin-4-ylmethyl group to the bicyclic core. The protocol involves:
-
Reagents : Diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
-
Conditions : Room temperature, inert atmosphere (argon/nitrogen), 48–72 hours .
Optimized Example :
text3-endo-Hydroxy-8-azabicyclo[3.2.1]octane + 4-fluoro-3-bromophenol → DEAD/PPh₃/THF → 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane derivative Yield: Dependent on stoichiometric ratios and purity[4].
Cyclization and Functionalization
The compound serves as a precursor for synthesizing fused heterocycles:
-
Intramolecular Cyclization : Heating with POCl₃ forms tricyclic structures via electrophilic aromatic substitution.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the pyridine ring.
Table: Functionalization Outcomes
| Reaction | Reagents | Product Application |
|---|---|---|
| POCl₃-mediated cyclization | POCl₃, Δ | Tricyclic antidepressants |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-modified analogs |
Acid/Base-Mediated Transformations
-
Deprotonation : The bicyclic amine reacts with strong bases (e.g., LDA) to generate enolates for C–C bond formation .
-
Protonation : Forms water-soluble salts (e.g., hydrochloride) when treated with HCl, enhancing bioavailability.
Critical Data :
-
pKa of bicyclic amine: ~9.5 (estimated via computational models).
-
Salt formation efficiency: >90% with concentrated HCl.
Stability Under Extreme Conditions
-
Thermal Stability : Decomposes above 250°C, releasing pyridine vapors and CO₂.
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media, cleaving the methylene bridge.
Stereochemical Modifications
The compound’s bicyclic structure allows enantioselective synthesis:
Scientific Research Applications
Based on the search results, here's what is known about the applications of azabicyclo[3.2.1]octane derivatives, including compounds related to "3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane":
General Applications of 8-Azabicyclo[3.2.1]octane Derivatives
- Monoamine Reuptake Inhibitors: These derivatives are known to inhibit the reuptake of monoamines such as serotonin, noradrenaline, and dopamine . This makes them useful in treating disorders related to neurotransmission in the nervous system .
- Treatment of Nervous System Disorders: They can be used in the treatment or prevention of diseases or disorders of the nervous system, both centrally and peripherally, that are responsive to monoamine neurotransmitter reuptake .
- Specific Disorders: These derivatives are potentially useful in treating depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder .
- Pharmaceutical Compositions: 8-azabicyclo[3.2.1]octane derivatives can be formulated into pharmaceutical compositions with acceptable excipients for administration . They can be compressed into solid dosage units like tablets, processed into capsules or suppositories, or prepared as injections, solutions, suspensions, emulsions, or sprays (nasal or buccal) . They can also be used in implants, patches, or gels for immediate or sustained release .
Specific Information on "3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane"
- One search result lists "3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane" with cold-chain transportation .
- PubChem identifies a related compound, (2S)-4-[(1R,5R)-3-(2-methylimidazo[4,5-b]pyridin-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenyl-butan-1-ol .
Additional Contextual Information
- Limitations of Older Reuptake Inhibitors: Older tricyclic monoamine reuptake inhibitors have shown effectiveness as antidepressants, but they also have undesirable cardiovascular and anticholinergic side effects .
- Drawbacks of SSRIs: While newer selective serotonin reuptake inhibitors (SSRIs) are an improvement over older antidepressants, they still have side effects such as sleep disturbances, gastrointestinal symptoms, and sexual problems .
- Dosage: A suitable daily dose of 8-azabicyclo[3.2.1]octane derivatives for the mentioned disorders typically falls within the range of 0.001 to 50 mg per kilogram body weight per day, or more preferably 0.01 to 20 mg per kilogram body weight per day . The desired dose may be administered in multiple sub-doses at appropriate intervals throughout the day .
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Linkage: The pyridinylmethyl group in the target compound uses a methylene bridge, while analogues like 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane () employ an ether linkage.
- Aromatic vs. Alkyl Groups : Compared to WIN35,428’s 4-fluorophenyl group (), the pyridinylmethyl substituent introduces a basic nitrogen, which may enhance solubility or polar interactions with targets.
- Pharmacological Targets : While RTI-55 and WIN35,428 target DAT/SERT (), compounds with sulfonamide or diarylmethylene groups () show divergent activities (e.g., opioid modulation).
Role of Substituent Position and Chirality
Key Insights :
- C3 vs. C6 Substitutions : Acidic groups at C6 (e.g., in NK1 antagonists; ) improve target selectivity, while C3 substituents (e.g., pyridinylmethyl) may influence receptor subtype specificity.
- Chirality : Stereochemistry critically impacts activity. For example, (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane () shows potent analgesia due to its absolute configuration, underscoring the importance of stereochemical analysis for the target compound.
Biological Activity
The compound 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in the field of neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : 202.30 g/mol
- CAS Number : 1696746-53-8
The structure features a bicyclic framework that is characteristic of many biologically active compounds, allowing for diverse interactions with biological targets.
Research indicates that 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane functions primarily as a monoamine reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the synaptic cleft, thereby influencing mood and behavior. The compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in mood regulation and cognitive function .
Pharmacological Effects
- Antidepressant Activity : The compound's ability to inhibit monoamine transporters suggests potential use in treating depression and anxiety disorders. Its profile may offer advantages over traditional antidepressants by minimizing side effects associated with older classes of drugs .
- Analgesic Properties : Preliminary studies indicate that derivatives of azabicyclo[3.2.1]octanes exhibit significant analgesic effects in animal models, suggesting that this compound may also have pain-relieving properties .
- Anti-inflammatory Effects : Similar compounds have been identified as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation. This suggests that 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane may also contribute to anti-inflammatory responses through similar pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety profile of this compound:
| Compound Modification | Observed Activity |
|---|---|
| Pyridine substitution | Enhanced binding affinity to transporters |
| Alkyl chain variations | Altered lipophilicity impacting bioavailability |
| Functional group alterations | Modulation of receptor selectivity |
Research has demonstrated that specific modifications to the azabicyclo structure can significantly influence biological activity and pharmacokinetic properties .
Study 1: Antidepressant Efficacy
A study conducted on a series of azabicyclo compounds highlighted the efficacy of 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane in preclinical models for depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant candidate .
Study 2: Analgesic Activity
In another study, various derivatives were tested for analgesic properties using the hot plate test in mice. The findings revealed that certain modifications led to enhanced analgesic effects comparable to established analgesics like morphine, indicating promising therapeutic applications for pain management .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane to improve yield and stereochemical control? A: Radical cyclization is a key method for constructing bicyclic frameworks. For example, using n-tributyltin hydride and AIBN in toluene under reflux can achieve high diastereocontrol (>99%) for related azabicyclo compounds . Adjusting substituents on precursor molecules (e.g., allyl or phenylallyl groups) influences ring closure efficiency. Reaction conditions such as solvent polarity (DMF vs. toluene) and temperature (e.g., 100°C for aryl coupling) must be systematically tested to optimize stereoselectivity . Post-synthesis purification via recrystallization (e.g., ethyl acetate) enhances purity .
Structural Elucidation
Q: What advanced techniques confirm the three-dimensional structure and stereochemistry of this compound? A: Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For example, dihedral angles between fused rings (e.g., 86.59° for a piperidine-pyrrolidine system) and deviations from mean planes (e.g., 0.843 Å for nitrogen displacement) provide precise conformational data . Complement with NMR spectroscopy: - and -NMR can identify substituent environments, while NOESY experiments detect spatial proximity of protons in rigid bicyclic systems .
Pharmacological Profiling
Q: What methodological approaches evaluate receptor binding affinity and selectivity? A:
- In vitro assays : Radioligand displacement studies (e.g., using -labeled antagonists) quantify affinity for targets like σ receptors or monoamine transporters, common for azabicyclo derivatives .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to receptors, validated by mutational studies on key residues .
- Selectivity panels : Screen against related receptors (e.g., dopamine D2, serotonin 5-HT2A) to assess off-target effects .
Data Contradictions
Q: How should discrepancies between computational stability predictions and experimental data be resolved? A:
- Re-evaluate force fields : Molecular dynamics (MD) simulations may use inaccurate parameters for strained bicyclic systems. Validate with hybrid DFT calculations (e.g., B3LYP/6-31G**) for conformational energy barriers .
- Experimental replication : Perform accelerated stability studies (e.g., thermal stress at 40°C/75% RH) to detect degradation products via LC-MS, comparing results to computational predictions .
Environmental Impact Assessment
Q: What methodologies assess environmental persistence and bioaccumulation potential? A:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
- Partition coefficients : Calculate log (octanol-water) via shake-flask experiments to estimate bioaccumulation potential. For polar derivatives (e.g., hydroxylated analogs), evaluate soil adsorption using batch equilibrium tests .
- Toxichokinetics : Radiolabel the compound (e.g., ) to track uptake and excretion in model organisms (e.g., Daphnia magna) .
Derivative Design
Q: How to design experiments for novel derivatives with modified pharmacological profiles? A:
- Scaffold diversification : Introduce substituents at the pyridinyl or azabicyclo positions (e.g., fluorophenyl, cyclopropylmethyl) to modulate lipophilicity and target engagement .
- Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate libraries. For example, coupling 8-azabicyclo intermediates with heteroaryl boronic acids yields diverse analogs .
- Structure-activity relationships (SAR) : Test derivatives in functional assays (e.g., cAMP inhibition for GPCR targets) to correlate substituent effects with activity .
Toxicity Screening
Q: What in vitro/in vivo models are appropriate for preliminary toxicity screening? A:
- In vitro :
- HepG2 cells for hepatotoxicity (measure ATP depletion via luminescence) .
- hERG channel inhibition assays (patch-clamp electrophysiology) to assess cardiac risk .
- In vivo :
Analytical Method Validation
Q: How to validate purity and identity of synthesized batches? A:
- HPLC-DAD/MS : Use Chromolith® columns for high-resolution separation of diastereomers. Validate method precision (RSD <2%) and accuracy (spike recovery 95–105%) per ICH Q2(R1) .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N) with ≤0.4% deviation from theoretical values .
- Chiral chromatography : Employ Chiralpak® IC columns to resolve enantiomers, critical for pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
